molecular formula C13H12BrNO5 B2841213 Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-36-6

Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2841213
CAS RN: 315237-36-6
M. Wt: 342.145
InChI Key: GAEIRAFPSVRXFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzofuran core. The exact synthesis pathway would depend on the starting materials available and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran core suggests aromaticity, which could influence the compound’s chemical behavior. The various functional groups attached to this core would also play a significant role in determining the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For instance, the bromine atom could potentially be replaced in a substitution reaction. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The amino group might participate in reactions typical for amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all play a role. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds derived from benzofuran derivatives for potential biological applications. For instance, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrates the versatility of benzofuran derivatives in creating compounds with potential therapeutic applications (Gao et al., 2011).

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed their potential antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

Analgesic and Anti-inflammatory Agents

Benzofuran derivatives have also been explored for their potential use as analgesic and anti-inflammatory agents. For example, novel benzodifuranyl derivatives were synthesized and shown to inhibit cyclooxygenase enzymes, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Neuropharmacological Applications

Certain benzofuran derivatives have been evaluated for their effects on neural systems that modulate feeding, arousal, stress, and drug abuse, suggesting the potential for pharmacological treatments targeting these systems (Piccoli et al., 2012).

Novel Psychoactive Substances

Research into novel psychoactive substances (NPS) includes the study of benzofuran derivatives. Analysis of substances like 5-MAPB has provided insights into the acute toxicity profile similar to that of MDMA, indicating the importance of understanding these compounds' pharmacological and toxicological properties (Hofer et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without specific context or research data, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO5/c1-6-12(13(17)18-2)7-3-10(19-5-11(15)16)8(14)4-9(7)20-6/h3-4H,5H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIRAFPSVRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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